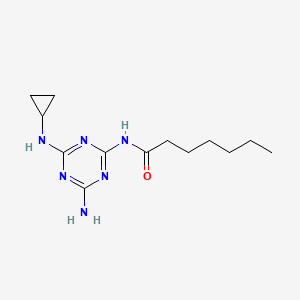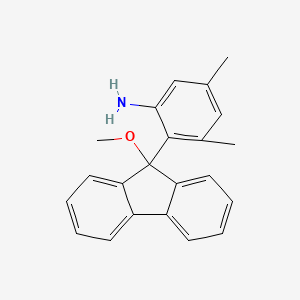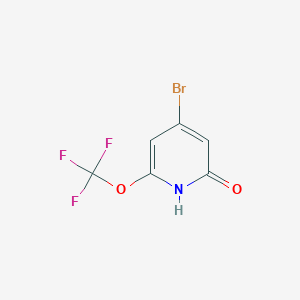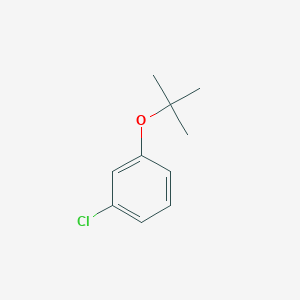
1-(Tert-butoxy)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxy)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tert-butoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the tert-butoxy group, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions typically produce carbonyl compounds.
- Reduction reactions result in simpler benzene derivatives.
Applications De Recherche Scientifique
1-(Tert-butoxy)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and other advanced materials.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Industrial Chemistry: The compound is utilized in the production of various industrial chemicals and additives
Mécanisme D'action
The mechanism of action of 1-(Tert-butoxy)-3-chlorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, facilitating various chemical transformations. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
- 1-(Tert-butoxy)-4-chlorobenzene
- 1-(Tert-butoxy)-2-propanol
- tert-Butyl 4-chlorophenyl ether
Comparison: 1-(Tert-butoxy)-3-chlorobenzene is unique due to the position of the tert-butoxy group and the chlorine atom on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to 1-(Tert-butoxy)-4-chlorobenzene, the 3-chloro derivative may exhibit different reactivity patterns due to the electronic and steric effects of the substituents .
Propriétés
Numéro CAS |
123195-73-3 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-chloro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 |
Clé InChI |
MJGVPJDEMMMUFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


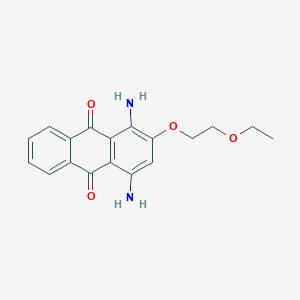
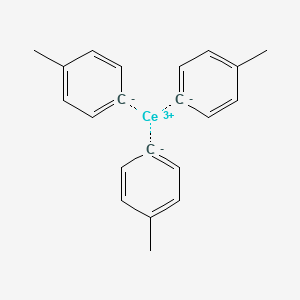
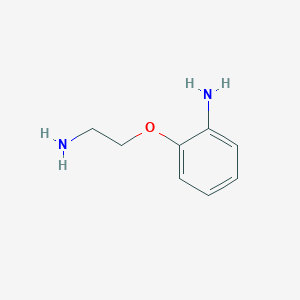

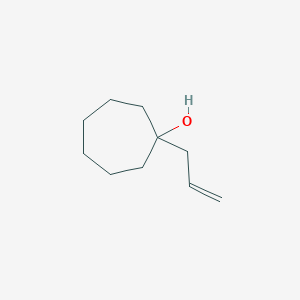
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
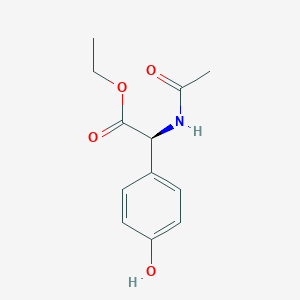

![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

